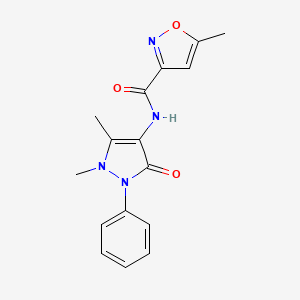

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-1,2-oxazole-3-carboxamide

Description

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a pyrazolone core fused with a phenyl group and a substituted oxazole carboxamide moiety. This compound’s structural complexity arises from the conjugation of two heterocyclic systems, which may influence its solubility, stability, and binding affinity to biological targets.

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3/c1-10-9-13(18-23-10)15(21)17-14-11(2)19(3)20(16(14)22)12-7-5-4-6-8-12/h4-9H,1-3H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWODZSOTVLRMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-1,2-oxazole-3-carboxamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The compound is then characterized using techniques such as single crystal X-ray diffraction (XRD) analysis to confirm its structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce hydroxylated compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of this compound as an antimicrobial agent. It has been docked against various targets, including bacterial enzymes such as CTX-M-15 beta-lactamase, showing promising binding interactions that suggest efficacy against resistant bacterial strains . The compound's structural features allow for effective interaction with active sites of these enzymes, potentially leading to the development of new antibiotics.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicate that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases . The mechanism involves modulation of signaling pathways that are crucial in the inflammatory response.

Analgesic Effects

As part of its pharmacological profile, N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-1,2-oxazole-3-carboxamide has been evaluated for analgesic properties. Its ability to interact with pain pathways suggests potential use in pain management therapies .

Material Science

Synthesis of Novel Materials

The compound serves as a precursor for synthesizing novel materials with specific electronic and optical properties. Its derivatives have been utilized in creating organic semiconductors and photonic devices due to their tunable electronic characteristics . The incorporation of this compound into polymer matrices has shown enhancements in thermal stability and mechanical strength.

Nanotechnology Applications

In nanotechnology, this compound is being explored for its role in the fabrication of nanoparticles. These nanoparticles have applications in drug delivery systems where controlled release and targeted delivery are critical . The unique properties of the pyrazole moiety facilitate the formation of stable nanoparticles that can encapsulate various therapeutic agents.

Biochemical Research

Enzyme Inhibition Studies

Biochemical assays have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes which are useful in understanding disease mechanisms and developing therapeutic strategies .

Cellular Studies

Cell culture experiments have revealed that this compound can influence cellular signaling pathways. It has been shown to affect cell proliferation and apoptosis, making it a valuable tool for cancer research where modulation of these processes is crucial .

Case Studies

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrazole-5-carboxamide ()

- Key Differences : Replaces the 5-methyl-1,2-oxazole group with a 1H-pyrazole ring.

- Impact : The pyrazole-carboxamide variant exhibits a lower molecular weight (297.318 g/mol vs. ~325 g/mol for the oxazole analogue) and altered dipole moments due to the pyrazole’s aromaticity. This may reduce metabolic stability compared to the oxazole derivative .

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxamide ()

- Key Differences : Incorporates a dihydro-oxazole ring with an ethyl-methyl pyrazole substituent.

Physicochemical and Spectral Data

Critical Analysis of Evidence

- Contradictions: reports yields of 62–71% for pyrazole-carboxamides, while achieves similar yields (62–71%) for diarylpyrazoles.

- Gaps: No direct biological data for the target compound are available in the provided evidence. Its activity must be extrapolated from structurally related molecules.

Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-1,2-oxazole-3-carboxamide is a compound of significant interest in drug development due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antibacterial, and immunomodulatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 287.36 g/mol. The structural representation includes a pyrazole moiety linked to an oxazole carboxamide group, which contributes to its biological activity.

1. Anti-inflammatory Activity

Research indicates that derivatives of oxazole and pyrazole compounds exhibit potent anti-inflammatory properties. For instance, studies have shown that isoxazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha in human blood cultures . The specific compound has demonstrated significant inhibition of carrageenan-induced paw edema in rodent models, suggesting its potential as a therapeutic agent for inflammatory diseases.

2. Antibacterial Activity

The compound has been evaluated for its antibacterial properties against various strains of bacteria. In vitro assays revealed that it possesses activity against both susceptible and multidrug-resistant strains. A comparative study indicated that derivatives with similar structures showed strong antibacterial effects, outperforming traditional antibiotics like sparfloxacin in some cases . This suggests that the compound may serve as a lead for developing new antibacterial agents.

| Activity | Target | Effect |

|---|---|---|

| Anti-inflammatory | TNF-alpha production | Inhibition |

| Antibacterial | Gram-positive and negative bacteria | Significant inhibition |

3. Immunomodulatory Effects

The immunomodulatory effects of the compound have also been documented. Isoxazole derivatives have been shown to regulate immune functions by modulating T-cell responses and enhancing antibody production in murine models . Specifically, the compound influences the proliferation of peripheral blood mononuclear cells (PBMCs) and alters gene expression related to immune responses.

Case Study 1: In Vivo Evaluation

In a study focusing on autoimmune conditions, this compound was tested on lupus-prone mice. The results indicated a reduction in renal inflammation and improved histological parameters, supporting its potential use in treating autoimmune diseases .

Case Study 2: Antimicrobial Resistance

A clinical study assessed the efficacy of this compound against antibiotic-resistant strains of Staphylococcus aureus. The findings demonstrated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with conventional antibiotics, suggesting a promising strategy for overcoming resistance .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves coupling reactions between pyrazole and oxazole precursors. For example:

- Amide bond formation : React 4-aminoantipyrine derivatives with activated carboxylic acids (e.g., 5-methyl-1,2-oxazole-3-carboxylic acid) using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in dichloromethane .

- Solvent/base systems : Alternative routes employ K₂CO₃ in DMF for nucleophilic substitution, with yields optimized by controlling temperature (room temperature to 60°C) and stoichiometric ratios (1:1.2 molar excess of alkyl halides) .

- Key considerations : Monitor reaction progress via TLC and purify via column chromatography. Characterize intermediates using NMR and mass spectrometry .

Q. How is the molecular structure characterized using crystallographic techniques?

- Procedure : Single-crystal X-ray diffraction (SCXRD) is the gold standard.

- Data collection : Use MoKα radiation (λ = 0.71073 Å) at 100–293 K. Refinement via SHELX software (e.g., SHELXL for structure solution, SHELXS for data scaling) .

- Parameters : Report unit cell dimensions (e.g., orthorhombic with Å, Å, Å), R factors (), and hydrogen-bonding networks .

- Validation : Compare experimental bond lengths/angles with density functional theory (DFT) calculations to confirm accuracy .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal packing, and how do they influence physicochemical properties?

- Analysis :

- Hydrogen bonding : Identify classical N–H⋯O and weak C–H⋯O interactions using graph-set analysis ( motifs). These interactions often form 2D supramolecular networks .

- Torsional effects : Dihedral angles between aromatic rings (e.g., 59.3° between phenyl and nitrophenyl groups) impact packing density and solubility .

- Tools : Mercury software for visualizing Hirshfeld surfaces and fingerprint plots to quantify interaction contributions .

Q. How do structural modifications in related pyrazole-amide derivatives affect biological activity?

- Case studies :

- Antifungal activity : Substitution with electron-withdrawing groups (e.g., –NO₂, –Cl) on the phenyl ring enhances activity against Candida spp. .

- Insecticidal effects : Methylsulfanyl groups improve binding to acetylcholinesterase in aphids .

- Methodology : Perform SAR studies by synthesizing analogs with varied substituents and testing in vitro bioassays (e.g., MIC for antimicrobial activity) .

Q. What analytical strategies resolve contradictions in spectroscopic data during structure elucidation?

- Conflict resolution :

- NMR discrepancies : Use 2D techniques (HSQC, HMBC) to distinguish regioisomers or tautomers. For example, pyrazole ring proton assignments can be ambiguous in H NMR but resolved via C–H correlation .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formulas when isotopic patterns overlap (e.g., distinguishing Cl vs. CH₃ groups) .

Q. How can computational methods predict the pharmacological profile of this compound?

- Approaches :

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity). Validate with free-energy perturbation (FEP) calculations .

- ADMET prediction : SwissADME or pkCSM tools estimate bioavailability, blood-brain barrier penetration, and toxicity risks based on lipophilicity (LogP) and polar surface area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.